N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride
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Description
The compound “N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains an oxan-4-ylmethanamine group . The IUPAC name for a similar structure is [4- (2-methylphenyl)tetrahydro-2H-pyran-4-yl]methanamine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The oxan-4-ylmethanamine group is a six-membered ring with an amine group attached .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . The molecular weight of a similar structure, [4- (2-methylphenyl)oxan-4-yl]methanamine, is 205.3 .Safety and Hazards
Mechanism of Action
Target of Action
The compound “N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride” contains an oxane ring and a thiazole ring . Compounds containing these rings have been found to interact with a variety of targets, including various enzymes and receptors. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. For example, it might inhibit an enzyme’s activity or bind to a receptor, altering its signaling .
Biochemical Pathways
The affected pathways would depend on the compound’s specific target and mode of action. For instance, if the compound inhibits an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and have downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure and the route of administration. These properties would influence the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Properties
IUPAC Name |
N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.2ClH/c1-14-4-2-3-5-16(14)17(6-8-20-9-7-17)12-18-10-15-11-21-13-19-15;;/h2-5,11,13,18H,6-10,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAFBWSHVFIEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CNCC3=CSC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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